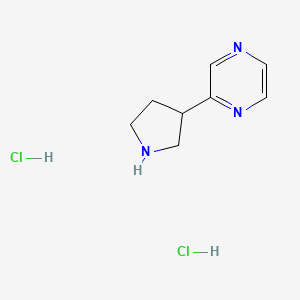
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular weight of 231.17 g/mol. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Molecular Structures
- Iron(II) and Cobalt(II) Complexes : Research by Cook et al. (2013) explored homoleptic iron(II) and cobalt(II) complexes of various pyrazine-rich ligands, highlighting the synthesis and electrochemical properties of these complexes, which are relevant for understanding the coordination chemistry of pyrazine derivatives (Cook, Tuna, & Halcrow, 2013).
Material Science and Organic Electronics
- Regioselective Synthesis of DPP Derivatives : Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine (DPP) derivatives, investigating their optical and thermal properties for potential use in organic electronics, demonstrating the significance of pyrazine derivatives in the development of optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial and Pharmaceutical Applications
Antimicrobial Screening : A study by Shelke et al. (2009) on the synthesis of 1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)propenones under ultrasound irradiation showed antimicrobial activity, indicating the potential pharmaceutical applications of pyrazine derivatives (Shelke, Pawar, Pawar, Gholap, & Gill, 2009).
Copper(II) and Silver(I) Complexes : Research by Andrejević et al. (2023) on copper(II) and silver(I) complexes with a pyrazine derivative highlighted the influence of these complexes on antimicrobial potential, suggesting applications in developing new antimicrobial agents (Andrejević, Aleksić, Kljun, Počkaj, et al., 2023).
Propiedades
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYAUKAUJCPCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

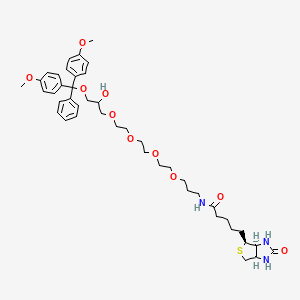
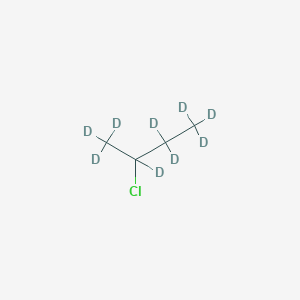
![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)
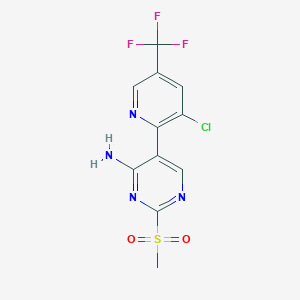




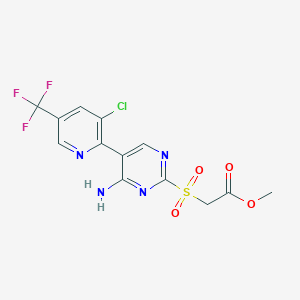

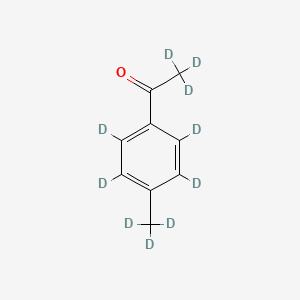

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)